molecular formula C26H23N3O4S B2916737 2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1031988-81-4

2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2916737
CAS No.: 1031988-81-4
M. Wt: 473.55
InChI Key: SNXIBHZXCYGPED-UHFFFAOYSA-N
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Description

The compound 2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic molecule featuring a benzofuro[3,2-d]pyrimidin-4(3H)-one core. This scaffold is fused with a benzofuran ring, contributing to its planar aromatic system, which is often associated with DNA intercalation or kinase inhibition in related compounds . Key substituents include:

  • 2-((5-Methyl-2-phenyloxazol-4-yl)methyl)thio group: The oxazole-thioether moiety may enhance metabolic stability and influence binding interactions, as oxazole rings are common in bioactive molecules.
  • 3-(Tetrahydrofuran-2-yl)methyl group: The tetrahydrofuran (THF) substituent likely improves solubility compared to purely hydrophobic groups, while its stereochemistry could affect target selectivity.

Properties

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-16-20(27-24(32-16)17-8-3-2-4-9-17)15-34-26-28-22-19-11-5-6-12-21(19)33-23(22)25(30)29(26)14-18-10-7-13-31-18/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXIBHZXCYGPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of 376.4 g/mol. The structure features a benzofuro-pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H22N4O2SC_{20}H_{22}N_{4}O_{2}S
Molecular Weight376.4 g/mol
CAS Number1105224-90-5

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The presence of the oxazole moiety is often linked to enhanced antimicrobial activity.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in animal models.

Anticancer Activity

A study conducted on similar benzofuro-pyrimidine derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Antimicrobial Properties

Research on related oxazole derivatives has shown effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate to high efficacy.

Anti-inflammatory Effects

In a model of induced inflammation, compounds similar to the one exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests a potential role in managing inflammatory diseases.

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer progression or inflammation.
  • Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

(a) Core Scaffold Diversity

  • Benzofuropyrimidinone vs. Pyrrolopyrimidinone: The target’s benzofuran fusion (benzofuropyrimidinone) provides extended aromaticity compared to pyrrolo[3,2-d]pyrimidinones , which may enhance stacking interactions with biological targets.
  • Pyrimidinone vs. Pyrazolopyrimidin: Pyrazolo[3,4-d]pyrimidins (e.g., Example 62 ) lack the fused furan ring but incorporate pyrazole, which is associated with kinase inhibition in drugs like imatinib.

(b) Substituent Effects

  • Thioether vs. Triazole Linkers : The target’s oxazole-thioether group contrasts with triazole-linked fluorinated chains in ’s compounds. Thioethers may offer superior hydrolytic stability over triazoles .
  • Solubility Modifiers : The THF group in the target likely improves aqueous solubility compared to fluorinated chains () but less than coumarin derivatives (), which are inherently polar and fluorescent .

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